![molecular formula C19H26N2O3 B1468349 1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid CAS No. 1252656-29-3](/img/structure/B1468349.png)
1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
Overview
Description
The compound is a derivative of piperazine, which is a common building block in the synthesis of pharmaceuticals and other organic compounds . The tert-butyl group (t-Bu) is a bulky substituent often used in organic synthesis, and the carbonyl group (C=O) is a key functional group in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a cyclopropane ring, and a carboxylic acid group. The tert-butyl group attached to the piperazine ring would add steric bulk .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the piperazine ring. The carboxylic acid group could also undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(2-tert-butylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)14-6-4-5-7-15(14)20-10-12-21(13-11-20)16(22)19(8-9-19)17(23)24/h4-7H,8-13H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFJEHFXGGYIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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